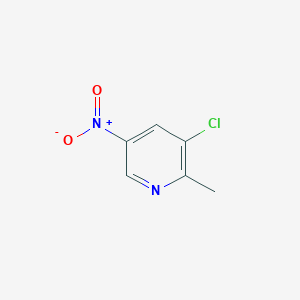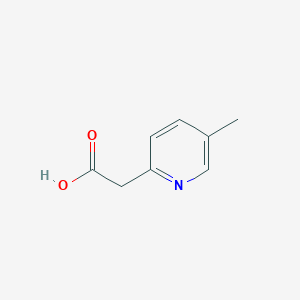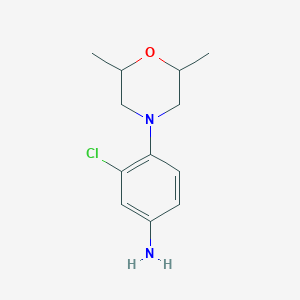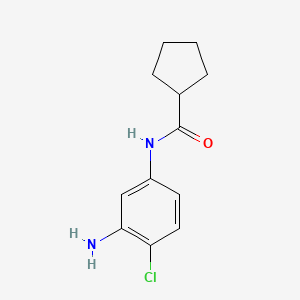
Ethyl 6-((tert-butoxycarbonyl)amino)picolinate
Overview
Description
Ethyl 6-((tert-butoxycarbonyl)amino)picolinate, also known as Boc-Lys-OEt or N-Boc-L-lysine ethyl ester, is a chemical compound commonly used in chemical synthesis and drug development. It is also referred to as 2-Pyridinecarboxylic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester; 6-[(tert-Butoxycarbonyl)amino]pyridine-2-carboxylic acid ethyl ester; Ethyl 6-[[(1,1-dimethylethoxy)carbonyl]amino]-2-pyridinecarboxylate .
Synthesis Analysis
The synthesis of Ethyl 6-((tert-butoxycarbonyl)amino)picolinate involves the reaction of ethyl 6-aminopicolinate with di-t-butyl dicarbonate in the presence of DMAP (4-dimethylaminopyridine) as a catalyst . The reaction is typically carried out in a solvent such as tert-butyl alcohol or acetone at room temperature for about 18 hours . The product is then isolated by filtration after cooling the reaction mixture to -20°C .Molecular Structure Analysis
The molecular formula of Ethyl 6-((tert-butoxycarbonyl)amino)picolinate is C13H18N2O4 . This compound has a molecular weight of 266.29 g/mol.Chemical Reactions Analysis
Ethyl 6-((tert-butoxycarbonyl)amino)picolinate is a reactant in various chemical reactions. For instance, it can be used in the synthesis of Hsp90 fluorescent probes .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 6-((tert-butoxycarbonyl)amino)picolinate include a molecular weight of 266.29300 . The compound’s exact mass is 266.12700 . It has a LogP value of 2.61890, indicating its lipophilicity . The boiling point, melting point, and density are not available .Scientific Research Applications
Organic Synthesis
Ethyl 6-((tert-butoxycarbonyl)amino)picolinate is used in organic synthesis as a building block for creating more complex molecules. Its tert-butoxycarbonyl (Boc) group is particularly useful as a protective group for amines in multi-step synthetic processes . This compound can be involved in reactions to form various heterocyclic structures, which are prevalent in many pharmaceuticals.
Pharmacology
In pharmacology, this compound finds its use in the synthesis of drug precursors. Due to its reactive sites, it can be transformed into pharmacologically active molecules that may act as intermediates in the development of new medications .
Medicinal Chemistry
Ethyl 6-((tert-butoxycarbonyl)amino)picolinate is valuable in medicinal chemistry for drug design and discovery. It can be used to modify the pharmacokinetic properties of new chemical entities or to improve the metabolic stability of drug candidates .
Agricultural Chemistry
In the field of agricultural chemistry, such compounds can be utilized to synthesize agrochemicals. These chemicals may serve as precursors for the development of pesticides or herbicides, contributing to crop protection strategies .
Chemical Engineering
This compound is relevant in chemical engineering, particularly in process optimization and the development of synthetic pathways. Its role in the efficient synthesis of complex molecules can lead to advancements in manufacturing processes and material science .
Environmental Science
Lastly, Ethyl 6-((tert-butoxycarbonyl)amino)picolinate can be researched for environmental science applications. Its derivatives could potentially be used in the creation of environmentally friendly materials or in the study of environmental pollutants .
Safety and Hazards
The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
properties
IUPAC Name |
ethyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-5-18-11(16)9-7-6-8-10(14-9)15-12(17)19-13(2,3)4/h6-8H,5H2,1-4H3,(H,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFUIDQWOBQJOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CC=C1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80598258 | |
| Record name | Ethyl 6-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80598258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-((tert-butoxycarbonyl)amino)picolinate | |
CAS RN |
203321-86-2 | |
| Record name | Ethyl 6-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80598258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B1357392.png)


![Benzoic acid, 4-[2-(2-propenyloxy)ethoxy]-](/img/structure/B1357398.png)






![N-[4-(aminomethyl)phenyl]propanamide](/img/structure/B1357427.png)